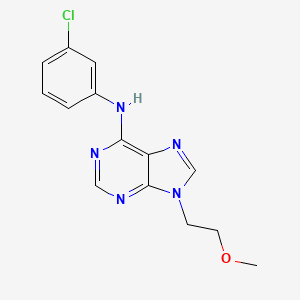

N-(3-chlorophenyl)-9-(2-methoxyethyl)-9H-purin-6-amine

CAS No.: 2415644-50-5

Cat. No.: VC11858857

Molecular Formula: C14H14ClN5O

Molecular Weight: 303.75 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2415644-50-5 |

|---|---|

| Molecular Formula | C14H14ClN5O |

| Molecular Weight | 303.75 g/mol |

| IUPAC Name | N-(3-chlorophenyl)-9-(2-methoxyethyl)purin-6-amine |

| Standard InChI | InChI=1S/C14H14ClN5O/c1-21-6-5-20-9-18-12-13(16-8-17-14(12)20)19-11-4-2-3-10(15)7-11/h2-4,7-9H,5-6H2,1H3,(H,16,17,19) |

| Standard InChI Key | BHOCVVIHEYSTLE-UHFFFAOYSA-N |

| SMILES | COCCN1C=NC2=C(N=CN=C21)NC3=CC(=CC=C3)Cl |

| Canonical SMILES | COCCN1C=NC2=C(N=CN=C21)NC3=CC(=CC=C3)Cl |

Introduction

Synthesis and Preparation

The synthesis of purine derivatives generally involves starting materials such as aniline derivatives and purine precursors. The process typically requires optimization of reaction conditions like temperature, solvent choice, and reaction time to achieve high yields and purity. Automated reactors may be used in industrial settings to ensure consistency in production.

Potential Applications and Mechanism of Action

Purine derivatives are known for their roles in biological systems, often interacting with enzymes or receptors. They have potential applications in medicinal chemistry, particularly in areas such as antiviral, anticancer, and anti-inflammatory therapies. The specific mechanism of action for N-(3-chlorophenyl)-9-(2-methoxyethyl)-9H-purin-6-amine would depend on its ability to bind to biological targets, which could be influenced by the chlorophenyl and methoxyethyl groups.

Chemical Reactions and Stability

Purine derivatives can undergo various chemical reactions, such as oxidation and substitution, depending on the reagents and conditions applied. For example, oxidation might yield N-oxide derivatives, while substitution could produce diverse substituted purine derivatives. The stability of these compounds is crucial for their storage and handling.

Data Table: Comparison of Purine Derivatives

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number |

|---|---|---|---|

| N-(4-chloro-3-fluorophenyl)-9-(2-methoxyethyl)-9H-purin-6-amine | C14H15ClF N5O | 303.75 | - |

| 2-chloro-N-(3-chlorophenyl)-9H-purin-6-amine | C11H7Cl2N5 | 280.11 | 190654-76-3 |

| 9H-Purin-6-amine, N-methyl-9-(phenylmethyl)- | C13H13N5 | 239.28 | 81060-73-3 |

| N-(3-chlorophenyl)-9-(2-methoxyethyl)-9H-purin-6-amine | (Estimated) C14H15ClN5O | (Estimated) 289.75 | - |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume